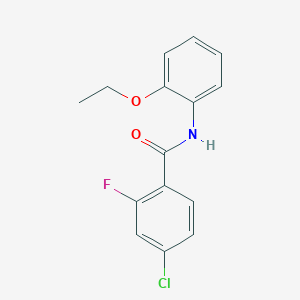

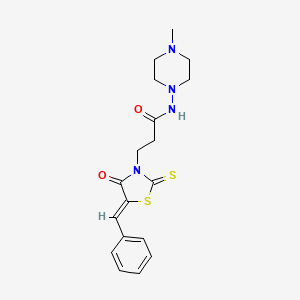

4-chloro-N-(2-ethoxyphenyl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related benzamide compounds typically involves nucleophilic substitution reactions, amidation, and the use of catalytic agents to facilitate the formation of the desired product. For example, a study on the synthesis of similar compounds demonstrated the use of no-carrier-added fluorine-18 ([18F]F−) trapped on a QMA cartridge and eluted with a mixture containing Kryptofix 222 and K2CO3, indicating a method for incorporating fluorine into the molecular structure (Hayashi et al., 2012).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and spectroscopic methods, reveals the geometric and electronic configurations of compounds. For instance, a study involving crystal structure analysis of a related benzamide compound used X-ray diffraction methods to determine the monoclinic space group, unit cell parameters, and stabilization mechanisms through π-π conjugation and hydrogen bonding interactions (He et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzamide compounds can include hydrolysis, condensation, and substitution reactions. The properties of these compounds can be influenced by their functional groups, such as the presence of chloro, fluoro, and ethoxy groups, which can affect their reactivity and interactions with biological molecules. Research into the gastroprokinetic activity of benzamide derivatives demonstrates the importance of structural modifications in enhancing biological activity (Kato et al., 1991).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, can be crucial for the application and handling of these compounds. Detailed analysis often involves computational methods and experimental measurements to predict and confirm these properties. Studies on related compounds have utilized density functional theory (DFT) calculations and experimental data to evaluate the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties of benzamide compounds, including acidity, basicity, and reactivity towards various reagents, are critical for their potential applications in pharmaceuticals and materials science. Research on the structure-affinity relationship of benzamide derivatives has explored modifications to the amide bond and alkyl chain to study their effects on receptor affinity, demonstrating the compound's potential as selective ligands (Perrone et al., 2000).

properties

IUPAC Name |

4-chloro-N-(2-ethoxyphenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO2/c1-2-20-14-6-4-3-5-13(14)18-15(19)11-8-7-10(16)9-12(11)17/h3-9H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZAXNYZMIISEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115142.png)

![3-(2-methoxyphenyl)-N-{2-[(6-methyl-2-pyridinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B5115177.png)

![7-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5115184.png)

![2,2,2-trifluoroethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5115198.png)

![4-(benzyloxy)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115211.png)

![N,N-diethyl-3-[({[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5115217.png)

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)

![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)